

The Impact of ML145 Treatment on Cellular Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ML145 is a potent and selective small-molecule antagonist of the human G-protein coupled receptor 35 (GPR35), a receptor implicated in a variety of physiological and pathological processes including inflammation, metabolic disorders, and pain.[1] This technical guide provides a comprehensive overview of the cellular pathways modulated by ML145 treatment. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the affected signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in pharmacology, drug discovery, and molecular biology investigating GPR35 and its modulation by small molecules like ML145.

Core Mechanism of Action: Antagonism of GPR35

The principal biological target of ML145 is the human G-protein coupled receptor 35 (GPR35). [1] ML145 functions as a selective and competitive antagonist at this receptor.[1] GPR35 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, though several molecules have been shown to activate it.[1] It is predominantly expressed in immune cells and the gastrointestinal tract.[1][2]

Some literature also points to a dual activity of ML145 as a non-competitive inhibitor of the cell division control protein 42 (Cdc42) GTPase, a key regulator of cell polarity and migration.[3]



However, its role as a GPR35 antagonist is more extensively characterized. It is important to distinguish ML145 from the similarly named compound ML141, which is a known inhibitor of Cdc42 GTPase.[1]

Quantitative Data Summary

The potency and selectivity of ML145 as a GPR35 antagonist have been determined through various in vitro assays. The following table summarizes the key quantitative data for ML145.

Parameter	Value	Agonist	Assay Type	Species	Reference
IC50	20.1 nM	-	β-arrestin recruitment	Human	[1][3][4][5]
pA2	8.67 - 8.83	Not Specified	Functional Assays	Human	[1]
Selectivity over GPR55	>1000-fold	-	Not Specified	Human	[4][5]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of the affinity of a competitive antagonist for its receptor.[1]

Affected Signaling Pathways

As a competitive antagonist, ML145 blocks the downstream signaling pathways initiated by agonist binding to GPR35. GPR35 is known to couple to multiple G protein subtypes, primarily $G\alpha i/o$ and $G\alpha 12/13$, and also signals through the recruitment of β -arrestin.[1][2]

Gαilo Pathway

Activation of the Gai/o pathway by GPR35 typically leads to the inhibition of adenylyl cyclase, which in turn results in decreased intracellular levels of cyclic AMP (cAMP).[1] By blocking agonist binding, ML145 prevents this decrease in cAMP, thereby modulating downstream cellular processes regulated by cAMP.

β-Arrestin Pathway and ERK/MAPK Signaling



Upon agonist binding, GPR35 is phosphorylated by G-protein coupled receptor kinases (GRKs), leading to the recruitment of β -arrestins.[1] This recruitment not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway.[1] ML145 treatment inhibits this agonist-induced β -arrestin recruitment, consequently blocking the downstream activation of the ERK/MAPK pathway.[1][5]

Diagram of GPR35 Signaling Pathways Inhibited by ML145



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Caption: GPR35 signaling and ML145 inhibition.

Experimental Protocols

The characterization of ML145 as a GPR35 antagonist has been primarily achieved through robust cell-based assays. The following are detailed methodologies for key experiments.

β-Arrestin Recruitment Assay

This assay is fundamental for identifying and characterizing GPR35 antagonists by monitoring the agonist-induced translocation of β -arrestin to the receptor.[2][4]

• Objective: To quantify the inhibitory effect of ML145 on agonist-induced β-arrestin recruitment to GPR35.

Foundational & Exploratory





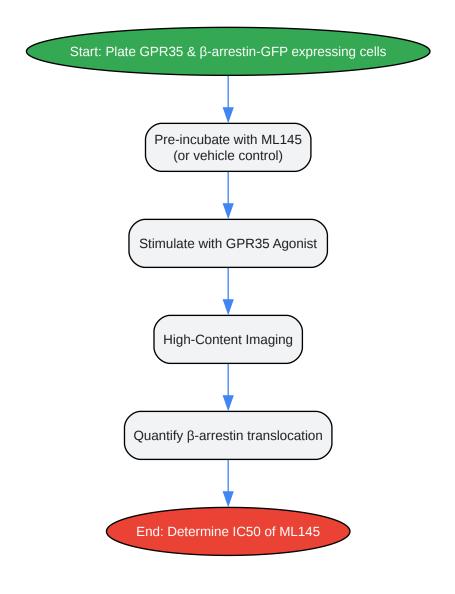
 Cell Line: A suitable host cell line, such as U2OS (Human Osteosarcoma), engineered to stably express both GPR35 and a tagged β-arrestin (e.g., GFP-tagged).[4]

Protocol:

- Cell Plating: Seed the engineered cells into microplates.
- Compound Treatment: Pre-incubate the cells with varying concentrations of ML145 or a vehicle control.
- Agonist Stimulation: Add a known GPR35 agonist at a concentration that elicits a robust response (e.g., EC80).
- Imaging: Utilize high-content imaging systems to visualize and quantify the translocation of the tagged β-arrestin from the cytoplasm to the plasma membrane where GPR35 is located.
- Data Analysis: Calculate the percentage of inhibition of β-arrestin recruitment for each concentration of ML145 and determine the IC50 value.

Diagram of β-Arrestin Recruitment Assay Workflow





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Caption: Workflow for β-arrestin recruitment assay.

ERK Phosphorylation Assay (Western Blot)

This assay is used to determine the effect of ML145 on the downstream signaling of GPR35, specifically the activation of the ERK/MAPK pathway.[5]

- Objective: To measure the inhibition of agonist-induced ERK1/2 phosphorylation by ML145.
- Cell Line: A cell line endogenously or exogenously expressing GPR35.
- Protocol:



- Serum Starvation: Prior to the experiment, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[5]
- Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of ML145 or a vehicle control for 1-2 hours.[5]
- Agonist Stimulation: Stimulate the cells with a GPR35 agonist at its EC80 concentration for an optimal time (typically 5-15 minutes).[5]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[5]
- Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]
- Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
 - Incubate with the appropriate secondary antibodies.
 - Visualize the protein bands using a suitable detection method.
- Densitometry: Quantify the band intensities to determine the level of ERK1/2 phosphorylation relative to the total ERK1/2.[2]

Conclusion

ML145 is a valuable pharmacological tool for the investigation of GPR35 biology. Its high potency and selectivity for the human ortholog make it an essential compound for in vitro studies aimed at dissecting GPR35 signaling pathways and for the initial stages of drug discovery programs targeting this receptor.[1] The experimental protocols detailed in this guide provide a solid framework for the characterization of ML145 and other potential GPR35 modulators, thereby facilitating further research into this important therapeutic target.



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